molecular formula C13H18N2O2 B2904930 Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate CAS No. 2248374-06-1

Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate

Cat. No. B2904930
CAS RN: 2248374-06-1
M. Wt: 234.299
InChI Key: CYXWOUKNSKQJMH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a tert-butyl group, a cyclopropylamino group, and a carboxylate group attached to it. It has a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate involves its ability to act as a ligand for metal-catalyzed reactions. It forms a complex with the metal catalyst, which then catalyzes the desired reaction. The cyclopropylamino group attached to the pyridine ring also plays a role in the mechanism of action by providing steric hindrance and increasing the selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant effects on biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate in lab experiments include its ability to act as a selective ligand for metal-catalyzed reactions, its low toxicity, and its versatility in the synthesis of various compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate in scientific research. These include:
1. Development of new metal-catalyzed reactions using this compound as a ligand.
2. Synthesis of new biologically active molecules using this compound as a building block.
3. Investigation of the mechanism of action of this compound in metal-catalyzed reactions.
4. Optimization of the synthesis of this compound to reduce its cost and increase its availability for scientific research.

Synthesis Methods

The synthesis of tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate involves a multistep process that starts with the reaction of 4-cyanopyridine with tert-butyl magnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with cyclopropylamine to give the this compound.

Scientific Research Applications

Tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate has been used in various scientific research studies as a ligand for metal-catalyzed reactions. It has been used in the synthesis of various compounds such as indoles, isoquinolines, and benzofurans. It has also been used in the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antifungal agents.

properties

IUPAC Name

tert-butyl 4-(cyclopropylamino)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-8-10(6-7-14-11)15-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXWOUKNSKQJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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